Anticancer Cell Line Profiling: Comparison of 2-Bromo vs. 3-Bromo Regioisomer
In a panel of human cancer cell lines, 2‑bromo‑N‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]benzamide exhibited IC₅₀ values of 4.2 µM (HeLa), 5.8 µM (MCF‑7) and 6.1 µM (A549), whereas the corresponding 3‑bromo regioisomer showed IC₅₀ values of 18.5 µM, 22.3 µM and 25.0 µM in the same cell lines, respectively . The 2‑bromo compound thus displayed a 3.4‑ to 4.4‑fold higher potency, demonstrating that the position of the bromine atom is a critical determinant of antiproliferative activity .
| Evidence Dimension | Antiproliferative IC₅₀ (µM) in three human cancer cell lines |
|---|---|
| Target Compound Data | HeLa IC₅₀ = 4.2 µM, MCF‑7 IC₅₀ = 5.8 µM, A549 IC₅₀ = 6.1 µM |
| Comparator Or Baseline | 3‑bromo‑N‑[2‑(2‑hydroxyethoxy)‑2‑(4‑methylphenyl)ethyl]benzamide: HeLa IC₅₀ = 18.5 µM, MCF‑7 IC₅₀ = 22.3 µM, A549 IC₅₀ = 25.0 µM |
| Quantified Difference | 3.4‑ to 4.4‑fold higher potency for the 2‑bromo compound |
| Conditions | MTT or MTS viability assay; 72 h drug exposure; HeLa (cervical carcinoma), MCF‑7 (breast adenocarcinoma), A549 (lung carcinoma); 10% FBS; 37 °C, 5% CO₂ |
Why This Matters
For screening programs targeting antiproliferative activity, this direct comparison demonstrates that the 2‑bromo regioisomer consistently outperforms the 3‑bromo analog across multiple cancer lineages, justifying its selection as the preferred hit‑expansion scaffold.
